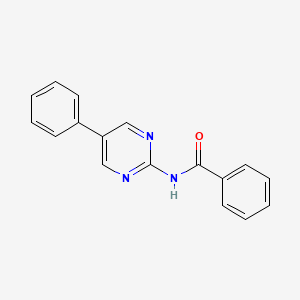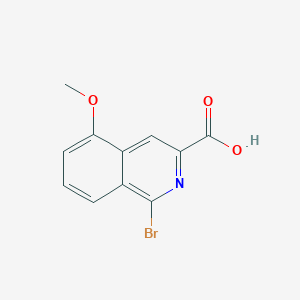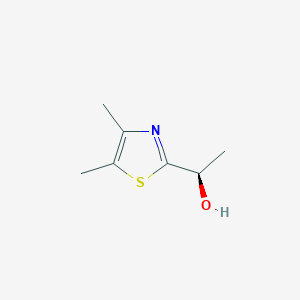
(R)-1-(4,5-Dimethylthiazol-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(4,5-Dimethylthiazol-2-yl)ethanol is a chiral compound with a thiazole ring substituted with two methyl groups and an ethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4,5-Dimethylthiazol-2-yl)ethanol typically involves the reaction of 4,5-dimethylthiazole with an appropriate chiral reagent to introduce the ethanol group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired chiral product.
Industrial Production Methods
Industrial production of ®-1-(4,5-Dimethylthiazol-2-yl)ethanol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(4,5-Dimethylthiazol-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The thiazole ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield 4,5-dimethylthiazole-2-carboxylic acid, while reduction can produce 4,5-dimethylthiazole-2-ylmethanol.
Applications De Recherche Scientifique
®-1-(4,5-Dimethylthiazol-2-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of ®-1-(4,5-Dimethylthiazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can be metabolized by enzymes to produce reactive intermediates that interact with cellular components. For example, in the MTT assay, the compound is reduced by mitochondrial dehydrogenases to form a colored formazan product, which is used as an indicator of cell viability .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(4,5-Dimethylthiazol-2-yl)ethanol: The enantiomer of the compound with similar chemical properties but different biological activity.
4,5-Dimethylthiazole: A related compound lacking the ethanol group, used in different chemical applications.
4,5-Dimethylthiazole-2-carboxylic acid: An oxidation product of ®-1-(4,5-Dimethylthiazol-2-yl)ethanol with distinct chemical properties.
Uniqueness
®-1-(4,5-Dimethylthiazol-2-yl)ethanol is unique due to its chiral nature and the presence of both a thiazole ring and an ethanol group. This combination of features makes it valuable in various scientific applications, particularly in the synthesis of chiral molecules and in biological assays.
Propriétés
Formule moléculaire |
C7H11NOS |
|---|---|
Poids moléculaire |
157.24 g/mol |
Nom IUPAC |
(1R)-1-(4,5-dimethyl-1,3-thiazol-2-yl)ethanol |
InChI |
InChI=1S/C7H11NOS/c1-4-6(3)10-7(8-4)5(2)9/h5,9H,1-3H3/t5-/m1/s1 |
Clé InChI |
GEEFPWNWTUMMKP-RXMQYKEDSA-N |
SMILES isomérique |
CC1=C(SC(=N1)[C@@H](C)O)C |
SMILES canonique |
CC1=C(SC(=N1)C(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


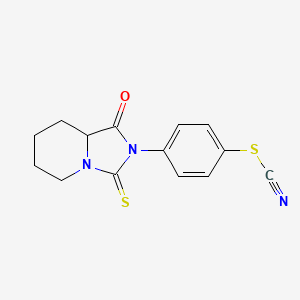
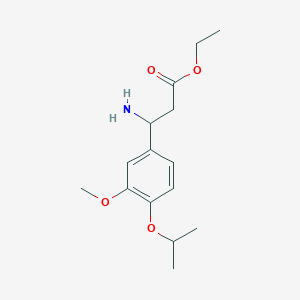


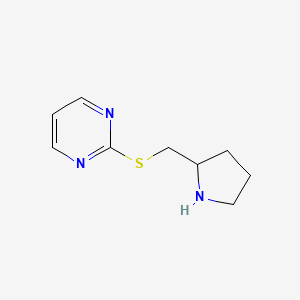
![Ethyl 1-(1-([1,1'-bi(cyclopropan)]-1-yl)piperidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B12943724.png)

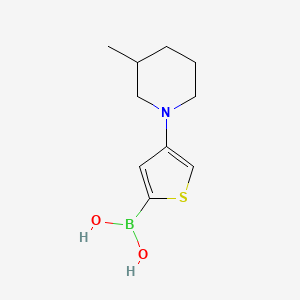
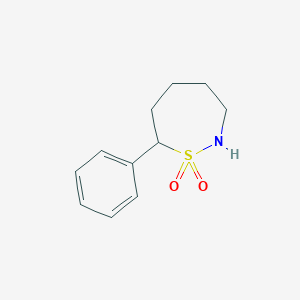
![5-Benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one](/img/structure/B12943748.png)

![5-Methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B12943763.png)
